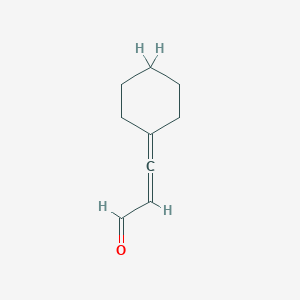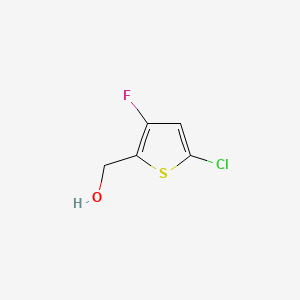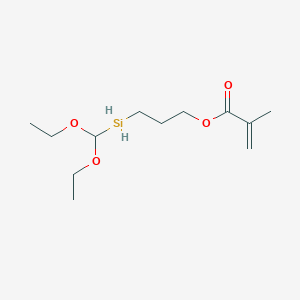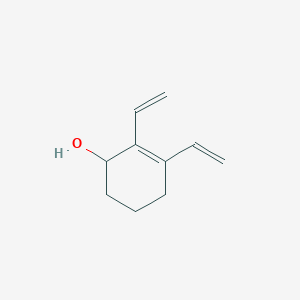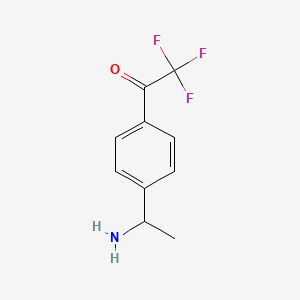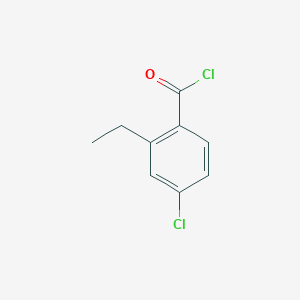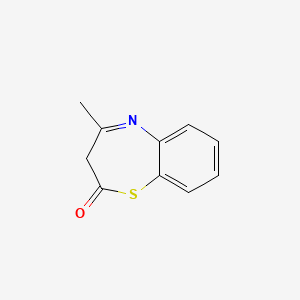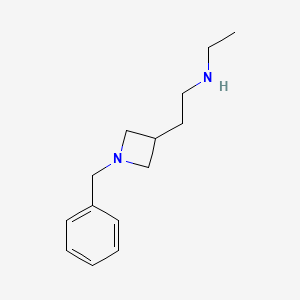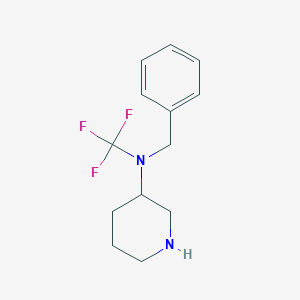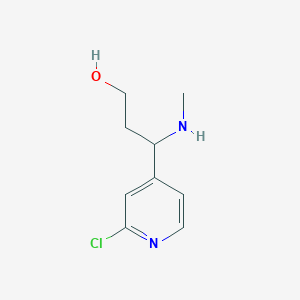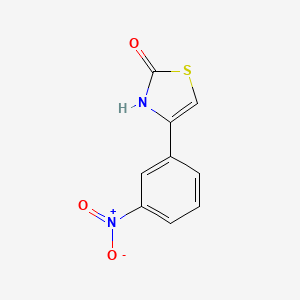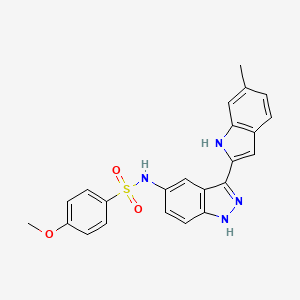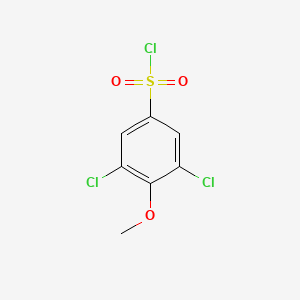
3,5-Dichloro-4-methoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3,5-Dichloro-4-methoxybenzenesulfonyl chloride typically involves the chlorination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure the selective chlorination at the desired positions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,5-Dichloro-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and organic bases like triethylamine.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used under specific conditions.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
3,5-Dichloro-4-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides, which can alter their properties and functions.
Medicine: It is involved in the synthesis of certain drugs and active pharmaceutical ingredients (APIs). Its derivatives may possess biological activity and are studied for potential therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are specific to the reactions it undergoes and the context in which it is used.
Comparison with Similar Compounds
3,5-Dichloro-4-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,4-Dichlorobenzenesulfonyl chloride: Has chlorine atoms at different positions, which can affect its reactivity and the types of reactions it undergoes.
3,5-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H5Cl3O3S |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl3O3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3 |
InChI Key |
ASOJFVCQXARGQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


